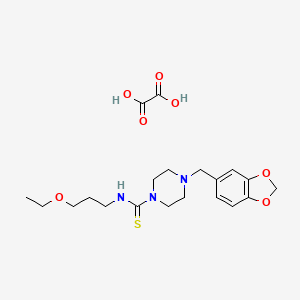

GJ071 oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GJ-071 is a Nonsense suppressor. Nonsense suppressors (NonSups) induce “readthrough”, i.e., the selection of near cognate tRNAs at premature termination codons and insertion of the corresponding amino acid into nascent polypeptide.

Analyse Des Réactions Chimiques

Decomposition Reactions

GJ071 oxalate exhibits notable thermal stability but begins to decompose at elevated temperatures. The primary decomposition reaction can be summarized as follows:

GJ071 oxalateheatproducts

For example, sodium oxalate decomposes above 290 °C into sodium carbonate and carbon monoxide:

Na2C2O4→Na2CO3+CO

This reaction is significant in the context of thermal treatments and recycling processes, where oxalates are often used as precursors for metal recovery or as reducing agents .

Redox Reactions

This compound can participate in redox reactions, particularly with strong oxidizing agents like potassium permanganate. In acidic conditions, the oxidation of oxalate can be represented by:

5C2O42−+2KMnO4+8H2SO4→K2SO4+5Na2SO4+2MnSO4+10CO2+8H2O

This reaction highlights the utility of this compound in analytical chemistry for the standardization of permanganate solutions .

Formation of Metal Complexes

Oxalates, including this compound, are known to form stable complexes with various metal ions. For instance, when reacting with calcium ions, calcium oxalate is formed:

Ca2++C2O42−→CaC2O4

Calcium oxalate can precipitate out of solution, which is a critical factor in kidney stone formation . The stability of these complexes makes them useful in both biological systems and industrial applications.

Esterification Reactions

This compound can also undergo esterification reactions to form various esters such as dimethyl oxalate. This reaction typically involves the reaction of oxalic acid with alcohols under acidic conditions:

Oxalic Acid+2R OH→Dimethyl Oxalate+2H2O

This process is utilized in organic synthesis and can lead to the production of compounds with diverse applications ranging from solvents to intermediates in pharmaceuticals3.

In Analytical Chemistry

This compound is extensively used in titrations and standardization processes due to its predictable reactivity with permanganates and other oxidizing agents. It serves as a reliable source for determining concentrations in various analytical methods.

In Medicine

The relationship between oxalates and kidney stone formation has led to investigations into dietary management strategies that limit oxalate intake for susceptible individuals. Research indicates that high dietary intake of oxalates correlates with increased urinary excretion of calcium oxalate crystals .

In Environmental Chemistry

Oxalic acid and its derivatives play roles in metal recovery processes from waste materials, such as lithium-ion batteries. The ability to form soluble complexes allows for efficient extraction and recycling of valuable metals .

Data Tables

Propriétés

Numéro CAS |

1216676-34-4 |

|---|---|

Formule moléculaire |

C20H29N3O7S |

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide;oxalic acid |

InChI |

InChI=1S/C18H27N3O3S.C2H2O4/c1-2-22-11-3-6-19-18(25)21-9-7-20(8-10-21)13-15-4-5-16-17(12-15)24-14-23-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,19,25);(H,3,4)(H,5,6) |

Clé InChI |

PDZXWGHVQFKHFX-UHFFFAOYSA-N |

SMILES |

CCOCCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |

SMILES canonique |

CCOCCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GJ-071; GJ071; GJ 071; GJ071 oxalate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.